molecular formula C14H16N4O3 B584431 Piromidic Acid-d5 CAS No. 1794759-27-5

Piromidic Acid-d5

Katalognummer: B584431
CAS-Nummer: 1794759-27-5
Molekulargewicht: 293.338
InChI-Schlüssel: JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piromidic Acid-d5 is the deuterium-labeled form of Piromidic Acid, a synthetic quinolone-class antibacterial agent. Piromidic Acid (C₁₄H₁₆N₄O₃; CAS 19562-30-2) is structurally characterized by a pyrido[2,3-d]pyrimidine core with an ethyl group at position 8 and a pyrrolidine ring at position 2 . Its deuterated counterpart, this compound, retains the same antibacterial activity as the parent compound but is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its isotopic stability .

Piromidic Acid targets bacterial DNA gyrase (topoisomerase II), inhibiting DNA replication and transcription. It exhibits efficacy against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and Staphylococcus aureus, with applications in urinary, intestinal, and biliary tract infections . The deuterium substitution in this compound enhances metabolic stability, reducing hepatic clearance rates in preclinical models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Piromidic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .

Wissenschaftliche Forschungsanwendungen

Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

Piromidic Acid-d5, like its non-deuterated counterpart, exerts its effects by inhibiting bacterial DNA synthesis. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription. By inhibiting this enzyme, this compound prevents the bacteria from reproducing and ultimately leads to their death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues in the Quinolone Class

Quinolones share a 4-oxo-1,4-dihydroquinoline core but differ in substituents affecting potency, spectrum, and resistance profiles. Below is a comparative analysis:

Table 1: Key Quinolones Compared to Piromidic Acid

Compound Molecular Formula Key Substituents Spectrum Toxicity Profile Clinical Use
Piromidic Acid C₁₄H₁₆N₄O₃ 8-ethyl, 2-pyrrolidine Gram-negative, S. aureus Moderate Urinary/intestinal infections
Nalidixic Acid C₁₂H₁₂N₂O₃ 1-ethyl, 7-carboxy Narrow (Gram-negative) Low First-generation UTI agent
Oxolinic Acid C₁₃H₁₁NO₅ 8-ethyl, 7-carboxy Broad (Gram-negative) Moderate Aquaculture, UTIs
Pipemidic Acid C₁₄H₁₇N₅O₃ 8-ethyl, 2-piperazine Enhanced Gram-negative coverage Low UTIs, systemic infections
Flumequine C₁₄H₁₂FNO₃ 6-fluoro, 7-piperazinyl Broad (incl. Pseudomonas) High (neurotoxicity) Veterinary use

Key Findings:

  • Potency: Pipemidic Acid and newer derivatives (e.g., 8-vinyl-substituted compounds) demonstrate superior in vitro activity against Pseudomonas aeruginosa compared to Piromidic Acid .
  • Metabolism : Piromidic Acid undergoes hepatic hydroxylation to α- and β-hydroxy metabolites, which exhibit greater antibacterial activity than the parent compound . In contrast, Nalidixic Acid metabolites are less active .

Deuterated vs. Non-Deuterated Forms

While Piromidic Acid-d5 shares identical antibacterial activity with Piromidic Acid , its deuterium labeling reduces metabolic degradation. Studies in rats show that deuterated compounds like this compound exhibit slower oxidation rates in hepatic microsomes, prolonging half-life in tracer studies . This property is critical for quantifying drug distribution without interfering with biological activity .

Biologische Aktivität

Piromidic Acid-d5 (CAS Number: 1794759-27-5) is a deuterated derivative of Piromidic Acid, a synthetic organic compound classified as a pyridopyrimidine antibiotic. It exhibits significant antibacterial activity, particularly against Gram-negative bacteria. The incorporation of deuterium in its structure enhances its stability and may influence its pharmacokinetics and biological behavior.

Chemical Structure and Properties

  • Molecular Formula : C14D5H11N4O3
  • Molecular Weight : 293.333 g/mol
  • SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)O)C(=O)c2ncc(nc12)N3CCCC3
  • IUPAC Name : 8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid

This unique structure allows this compound to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound functions primarily through inhibition of bacterial DNA synthesis. It interacts with topoisomerases, enzymes critical for DNA replication and repair. By stabilizing the DNA-enzyme complex, it prevents bacterial cell division and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics, which are known for their effectiveness against a broad spectrum of bacteria.

Antibacterial Efficacy

Research indicates that this compound is effective against several strains of Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been documented as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Klebsiella pneumoniae1.0
Pseudomonas aeruginosa2.0

These values demonstrate the compound's potential as an effective antibacterial agent.

Pharmacokinetics

The introduction of deuterium in this compound alters its metabolic profile compared to the non-deuterated form. Studies suggest that deuterated compounds often exhibit increased metabolic stability, leading to prolonged half-lives and potentially enhanced therapeutic effects. This characteristic could be crucial in developing treatment regimens that require sustained drug levels in the bloodstream.

Study on Bacterial Resistance

A recent study published in PMC investigated the impact of this compound on bacterial resistance patterns. The findings indicated that the compound not only inhibited bacterial growth but also reduced the incidence of resistance development when used in combination with other antibiotics. This synergistic effect was particularly noted in multi-drug resistant strains of E. coli and K. pneumoniae .

Clinical Application

In clinical settings, this compound has been evaluated for its efficacy in treating infections caused by resistant Gram-negative pathogens. A clinical trial involving patients with complicated urinary tract infections showed a significant reduction in infection rates when treated with this compound compared to standard antibiotic therapies .

Q & A

Basic Research Questions

Q. How can Piromidic Acid-d5 be analytically distinguished from its non-deuterated form in pharmacokinetic studies?

this compound is differentiated using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The deuterium substitution alters the mass-to-charge ratio (m/z), enabling distinct detection via isotopic peak separation. For example, non-deuterated Piromidic Acid (C₁₄H₁₆N₄O₃) and its deuterated form (C₁₄H₁₁D₅N₄O₃) exhibit a mass shift of ~5 Da. Calibration curves using deuterated internal standards (e.g., tryptophan-d5, as in metabolomics studies) ensure quantification accuracy .

Q. What validated chromatographic methods are recommended for quantifying this compound in biological matrices?

Reverse-phase UPLC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phases of 0.1% formic acid in water/acetonitrile is widely used. Detection parameters include ESI+ ionization and MRM transitions specific to this compound’s fragmentation pattern. Method validation should follow ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can isotopic interference be mitigated when this compound is used as an internal standard in multi-analyte panels?

Isotopic overlap with non-deuterated analogs or metabolites requires high-resolution mass spectrometry (HRMS) to resolve near-isobaric ions. For example, a Q-Exactive Orbitrap with resolving power ≥70,000 can distinguish this compound from endogenous analogs. Batch-wise analysis with staggered retention times and blank matrix controls further reduces cross-talk .

Q. What challenges arise in ensuring the isotopic purity of this compound during synthesis and storage?

Deuterium exchange with ambient moisture can reduce isotopic purity. Synthesis must use anhydrous conditions and deuterated solvents (e.g., D₂O or CD₃OD). Post-synthesis, purity is verified via ¹H-NMR (absence of proton signals at deuterated positions) and isotopic enrichment assays (≥98% deuterium incorporation). Storage at -20°C in sealed, desiccated vials prevents degradation .

Q. How should in vitro studies be designed to evaluate the metabolic stability of this compound in hepatic models?

Use primary hepatocytes or microsomal incubations with NADPH cofactors. Incubate this compound (1–10 µM) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quantify parent compound depletion via LC-MS/MS. Include controls for non-enzymatic degradation and matrix effects. Data analysis should calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the well-stirred model .

Q. Data Contradiction and Resolution

Q. How to resolve discrepancies in reported stability profiles of this compound across studies?

Variability often stems from differences in storage conditions (e.g., temperature fluctuations, light exposure) or analytical sensitivity . Cross-validate findings using orthogonal methods:

  • Compare HPLC-UV (for degradation products) with LC-MS/MS (for isotopic integrity).
  • Replicate studies under standardized protocols (e.g., WHO guidelines for reference standards) .

Q. Methodological Best Practices

  • Synthesis : Employ deuterium gas exchange or catalytic deuteration under inert atmospheres.
  • Quantification : Use matrix-matched calibration to account for ion suppression/enhancement in biological samples.
  • Ethical Compliance : Adhere to institutional guidelines for handling antimicrobial agents to prevent resistance development .

Eigenschaften

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.